molecular formula C9H13ClN2O B13603652 2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one

2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B13603652
M. Wt: 200.66 g/mol
InChI Key: MOQYVKRTWSMYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one is an organic compound that features a pyrazole ring substituted with a 2-methylpropyl group and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of receptor function. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(1-chlorocyclopropyl)ethanone
  • 2-chloro-1-(p-tolyl)ethan-1-one

Uniqueness

2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with diverse biological activities. The 2-methylpropyl group further enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-chloro-1-[1-(2-methylpropyl)pyrazol-4-yl]ethanone

InChI

InChI=1S/C9H13ClN2O/c1-7(2)5-12-6-8(4-11-12)9(13)3-10/h4,6-7H,3,5H2,1-2H3

InChI Key

MOQYVKRTWSMYCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.